2-Ethoxy-4-formylphenyl 4-methylbenzoate

Beschreibung

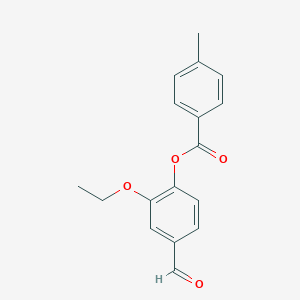

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)6-9-15(16)21-17(19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGNEDYQYJBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Ethoxy-4-formylphenyl 4-methylbenzoate" properties

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 4-methylbenzoate: Synthesis, Characterization, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of the novel aromatic ester, this compound. As a compound not extensively documented in current scientific literature, this guide establishes a foundational understanding by drawing upon established principles of organic chemistry and making reasoned comparisons to structurally analogous molecules. We present a detailed, mechanistically-driven protocol for its synthesis, predict its core physicochemical and spectroscopic properties, and explore its potential applications in medicinal chemistry, materials science, and as a versatile chemical intermediate. The insights herein are tailored for researchers, chemists, and professionals in drug development, aiming to provide a robust starting point for the empirical investigation of this promising molecule.

Introduction and Molecular Overview

This compound is a polyfunctional organic molecule belonging to the class of aryl benzoates. Its structure is characterized by two key moieties: a vanillin-derived phenolic ring and a 4-methylbenzoate (p-toluate) group, linked by an ester bond. The phenolic portion features an ethoxy ether, an ortho-positioned ester linkage, and a para-positioned formyl (aldehyde) group. This unique arrangement of functional groups—aldehyde, ether, and ester—suggests a rich chemical reactivity and a high potential for derivatization.

The aldehyde group, in particular, serves as a crucial handle for synthetic modifications, most notably for the formation of Schiff bases (imines), which are pivotal in the development of novel therapeutic agents and functional materials.[1][2] The core structure shares features with vanillin derivatives, a class of compounds renowned for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] Furthermore, its identity as a substituted phenyl benzoate suggests potential applications in materials science, for instance, as a UV absorber, a property explored in related molecules.[5] This guide will systematically deconstruct the molecule to forecast its behavior and utility.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular formula and weight are calculated, while other properties are estimated by analogy to compounds like methyl 4-formylbenzoate and ethyl 4-methylbenzoate.[6][7]

| Property | Predicted Value / Description | Justification / Analogous Compound |

| Molecular Formula | C₁₇H₁₆O₄ | Calculated |

| Molecular Weight | 284.31 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Typical for aromatic esters like methyl 4-methylbenzoate.[8] |

| Melting Point | Estimated range: 80-120 °C | Aromatic esters of this size are typically solids at room temperature. |

| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF). | Based on the nonpolar aromatic structure. |

Anticipated Spectroscopic Data

-

¹H NMR: Key expected signals include a singlet for the formyl proton (~9.8-10.0 ppm), quartets and triplets for the ethoxy group, a singlet for the benzoate methyl group (~2.4 ppm), and a complex pattern of doublets and doublets of doublets for the seven aromatic protons in the 7.0-8.2 ppm region.

-

¹³C NMR: Distinct signals are anticipated for the aldehyde carbonyl (~190-195 ppm), the ester carbonyl (~165 ppm), aromatic carbons, and the aliphatic carbons of the ethoxy and methyl groups.

-

FT-IR (KBr, cm⁻¹): Strong, characteristic absorption bands are predicted for the ester C=O stretch (~1735-1720 cm⁻¹), the aldehyde C=O stretch (~1700-1680 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-O ether/ester stretches (~1300-1100 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 284. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage at the ester bond, yielding fragments corresponding to the 4-methylbenzoyl cation (m/z = 119) and the 2-ethoxy-4-formylphenoxyl radical.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the esterification of its phenolic precursor, 2-ethoxy-4-formylphenol (ethyl vanillin aldehyde analogue), with 4-methylbenzoyl chloride. This procedure is adapted from established methods for preparing similar aromatic esters.[5]

Experimental Protocol: Esterification

Objective: To synthesize this compound through acylation of 2-ethoxy-4-formylphenol.

Materials:

-

2-Ethoxy-4-formylphenol (1.0 eq)

-

4-Methylbenzoyl chloride (p-toluoyl chloride) (1.2 eq)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxy-4-formylphenol (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add 4-methylbenzoyl chloride (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Workup and Extraction: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Causality and Rationale:

-

Pyridine: Acts as both a nucleophilic catalyst and a base. It neutralizes the HCl byproduct generated during the esterification, driving the reaction to completion.[5]

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive 4-methylbenzoyl chloride.

-

Acid/Base Wash: The sequential washing steps are critical for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.

Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Potential Applications

The true value of this compound lies in its potential as a versatile building block and a functionally active molecule.

Reactivity of the Formyl Group: Schiff Base Formation

The aldehyde functionality is a prime site for nucleophilic addition reactions. A key transformation is its condensation with primary amines to form Schiff bases (imines), a reaction that is fundamental in the synthesis of biologically active compounds.[9][10] This reaction provides a straightforward method for introducing diverse molecular scaffolds.

General Reaction: this compound + R-NH₂ → 2-Ethoxy-4-((R-imino)methyl)phenyl 4-methylbenzoate + H₂O

Caption: Formation of a Schiff base from the target compound.

Potential Applications

-

Medicinal Chemistry and Drug Discovery: Vanillin and its derivatives are privileged scaffolds in drug design.[2][3] By forming Schiff base libraries, this molecule could be a precursor to novel compounds with potential anti-inflammatory, antioxidant, antimalarial, or anticancer activities.[3][4] The ester linkage could also be designed for targeted hydrolysis by cellular esterases, enabling prodrug strategies.

-

Materials Science: Aromatic esters are known to absorb UV radiation. Structurally similar compounds, such as 2-acetylphenyl benzoate, have been investigated for their utility as UVA absorbers in sunscreens or as UV stabilizers in polymers.[5] The specific substitution pattern of the title compound may offer unique photophysical properties worthy of investigation.

-

Versatile Chemical Intermediate: The presence of three distinct and reactive functional groups makes this molecule a valuable intermediate. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the ester can be hydrolyzed, enabling the selective modification of the molecule at multiple sites for the synthesis of more complex chemical structures.[5]

Conclusion

While this compound is a novel chemical entity, a comprehensive profile can be constructed through logical inference from well-characterized analogues. This guide provides a robust framework for its future investigation, detailing a reliable synthetic pathway, predicting its key physicochemical and spectroscopic signatures, and outlining promising avenues for its application. The unique combination of a reactive aldehyde, a stable ester, and an ether linkage within a vanillin-like framework positions this molecule as a highly attractive target for further research in both medicinal and materials chemistry.

References

- BenchChem. (2025). Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone. BenchChem Application Notes.

- Sigma-Aldrich. Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate.

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (2024).

- ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications.

- The Good Scents Company. methyl 4-formyl benzoate, 1571-08-0.

- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate.

- Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 12(5), 2207-2212.

- ChemicalBook. Methyl 4-methylbenzoate(99-75-2) IR Spectrum.

- Synthesis of new Schiff bases derivative of benzoin compounds. (2022). ScienceScholar.

- Sigma-Aldrich. Methyl 4-(2-formylphenoxy)benzoate.

- Saeed, A., Rafique, H., & Flörke, U. Methyl 4-methylbenzoate. ResearchGate.

- National Institutes of Health (NIH). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.

- Royal Society of Chemistry. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry.

- National Institutes of Health (NIH). 2-Methylphenyl 4-methylbenzoate. PMC.

- MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- PubChem. Ethyl 2-hydroxy-4-methylbenzoate.

- ChemicalBook. Methyl 4-formylbenzoate synthesis.

- ResearchGate. 2-Chlorophenyl 4-methylbenzoate.

- ChemicalBook. Ethyl 4-methylbenzoate | 94-08-6.

- EA Journals. PREPARATION AND CHARACTERIZATION OF SOME NEW COMPLEXES OF SCHIFF BASES DERIVED FROM BENZOIN AND GLYCINE.

- Wikipedia. Vanillin.

- AIP Publishing. Synthesis of New Vanillin Derivatives from Natural Eugenol.

- PubChem. Methyl 4-methylbenzoate.

- PubChem. Methyl 4-formyl-2-hydroxybenzoate.

- SIELC Technologies. Methyl 4-methylbenzoate.

Sources

- 1. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. methyl 4-formyl benzoate, 1571-08-0 [thegoodscentscompany.com]

- 7. Ethyl 4-methylbenzoate | 94-08-6 [chemicalbook.com]

- 8. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. eajournals.org [eajournals.org]

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-formylphenyl 4-methylbenzoate (CAS Number: 331002-74-5), a substituted aromatic ester with potential applications in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to offer insights into its potential physicochemical properties, synthesis, characterization, and promising areas of application. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this and similar molecules.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of aromatic esters, characterized by a phenyl benzoate core. The structure features an ethoxy and a formyl group on one phenyl ring and a methyl group on the other. These substitutions are expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Scientific Rationale |

| Molecular Formula | C17H16O4 | Based on chemical structure |

| Molecular Weight | 284.31 g/mol | Based on chemical structure |

| Appearance | Predicted to be a solid at room temperature | Aromatic esters are often crystalline solids |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and isopropanol | Based on the solubility of similar aromatic esters[1] |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is via the Schotten-Baumann reaction. This well-established method involves the acylation of a phenol with an acyl chloride in the presence of a base.

Proposed Synthesis Workflow

The synthesis would proceed by reacting 2-ethoxy-4-formylphenol with 4-methylbenzoyl chloride. Pyridine can serve as both the solvent and the base to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Ethoxy-4-formylphenol

-

4-Methylbenzoyl chloride

-

Anhydrous pyridine

-

3% Hydrochloric acid (HCl)

-

Isopropanol or ethanol (for recrystallization)

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and Büchner funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-ethoxy-4-formylphenol (1.0 equivalent) in anhydrous pyridine.

-

While stirring, slowly add 4-methylbenzoyl chloride (1.1-1.2 equivalents) to the solution. An exothermic reaction is expected.

-

After the addition is complete, continue stirring at room temperature for 30-60 minutes.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% hydrochloric acid with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

For purification, dissolve the crude product in a minimum amount of hot isopropanol or ethanol.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the formyl proton, and the methyl group protons. The ¹³C NMR spectrum will confirm the carbon framework. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the ester carbonyl (C=O), aromatic C=C bonds, and C-O stretches are expected. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak would indicate a high degree of purity. |

| Melting Point Analysis | Determination of purity and physical properties. | A sharp melting point range is indicative of a pure compound. |

Potential Applications in Drug Discovery and Materials Science

While direct biological data for this compound is not currently available, the structural motifs present in the molecule suggest several promising avenues for investigation.

Antimicrobial Activity

Derivatives of phenyl benzoates have demonstrated notable antimicrobial activity. For instance, certain 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have shown potent effects against various bacteria. The presence of the ethoxy and formyl groups on the phenyl ring of the target compound could modulate this activity.

Enzyme Inhibition

The "2-ethoxy-4-" substitution pattern has been identified in potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[2] This suggests that this compound could be investigated as a potential enzyme inhibitor for various therapeutic targets.

Anti-inflammatory and Antioxidant Properties

Aromatic esters and related phenolic compounds are known to possess anti-inflammatory and antioxidant properties.[3] The structural features of this compound make it a candidate for evaluation in assays for these activities. For example, its potential to inhibit cyclooxygenases (COX) enzymes, which are involved in inflammatory pathways, could be explored.[3]

UV Absorption in Cosmetics and Materials Science

Structurally similar compounds to phenyl benzoates have been investigated for their ability to absorb UVA radiation.[3] This suggests a potential application for this compound in sunscreen formulations or as a UV stabilizer in polymers.[3]

Proposed Experimental Workflows for Biological Evaluation

To explore the therapeutic potential of this compound, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Enzyme Inhibition Assay

The inhibitory activity against a specific enzyme target (e.g., PTP1B or COX) can be assessed using a suitable in vitro assay kit.

Cytotoxicity Assay

The potential toxicity of the compound to mammalian cells can be evaluated using a standard MTT assay on a relevant cell line.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound is a molecule with unexplored potential. Based on the analysis of structurally related compounds, it is a promising candidate for investigation in the fields of drug discovery and materials science. Future research should focus on its efficient synthesis, thorough characterization, and comprehensive biological evaluation to unlock its full potential. The experimental protocols and workflows outlined in this guide provide a solid foundation for initiating such studies.

References

-

Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 103273. [Link]

- Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences.

- BenchChem. (2025).

- BenchChem. (2025).

- MDPI. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. MDPI.

- MDPI. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds.

- BenchChem. (n.d.).

Sources

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 4-methylbenzoate

This guide provides a comprehensive technical overview of 2-Ethoxy-4-formylphenyl 4-methylbenzoate, a significant organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed insights into its physicochemical properties, a robust synthesis protocol, and expected analytical characterizations.

Core Molecular Attributes

This compound is an aromatic ester characterized by the presence of an ethoxy and a formyl functional group on the phenyl ester moiety, combined with a 4-methylbenzoyl group. These features contribute to its unique chemical reactivity and potential for further molecular elaboration.

Structure and Physicochemical Properties

The molecular structure of this compound is foundational to understanding its chemical behavior.

-

Molecular Formula: C₁₇H₁₆O₄

-

Molecular Weight: 284.31 g/mol [1]

-

CAS Number: 331002-74-5

A summary of the key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | Deduced from Structure |

| Molecular Weight | 284.31 g/mol | Calculated |

| CAS Number | 331002-74-5 | ChemicalBook |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved via the esterification of 2-ethoxy-4-formylphenol with 4-methylbenzoyl chloride. The following protocol is based on the well-established Schotten-Baumann reaction conditions, widely employed for the synthesis of phenyl esters. This method is noted for its high yield and operational simplicity.

Causality of Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target molecule.

-

Reactants: The primary reactants are 2-ethoxy-4-formylphenol (ethyl vanillin) and 4-methylbenzoyl chloride (p-toluoyl chloride). Ethyl vanillin serves as the phenolic precursor, providing the substituted phenyl ring, while p-toluoyl chloride acts as the acylating agent.

-

Base Catalyst: Pyridine is employed as a base catalyst. Its function is twofold: it neutralizes the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride.

-

Solvent: Pyridine can also serve as the solvent. Alternatively, a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used, with a tertiary amine base such as triethylamine added.

-

Work-up: The reaction is quenched with dilute hydrochloric acid to neutralize any remaining pyridine and to protonate any phenoxide salt, ensuring the product is in its neutral form. The product is then extracted into an organic solvent.

Detailed Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

2-ethoxy-4-formylphenol (1.0 eq)

-

4-methylbenzoyl chloride (1.1 eq)

-

Anhydrous pyridine or Triethylamine (2.0 eq)

-

Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-4-formylphenol (1.0 eq) in anhydrous pyridine (or anhydrous DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution. If using DCM as a solvent, add triethylamine (2.0 eq) to the reaction mixture prior to the acid chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Expected Chemical Shifts, δ in ppm):

-

~9.8 ppm (s, 1H): Aldehydic proton (-CHO).

-

~8.0 ppm (d, 2H): Aromatic protons on the 4-methylbenzoyl ring, ortho to the carbonyl group.

-

~7.2-7.8 ppm (m, 5H): Remaining aromatic protons on both rings.

-

~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

~2.4 ppm (s, 3H): Methyl protons of the 4-methylbenzoyl group.

-

~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR (Expected Chemical Shifts, δ in ppm):

-

~191 ppm: Aldehydic carbonyl carbon.

-

~165 ppm: Ester carbonyl carbon.

-

~150-155 ppm: Aromatic carbons attached to oxygen.

-

~120-145 ppm: Other aromatic carbons.

-

~64 ppm: Methylene carbon of the ethoxy group.

-

~21 ppm: Methyl carbon of the 4-methylbenzoyl group.

-

~14 ppm: Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

~2820 and 2720 cm⁻¹: C-H stretch of the aldehyde.[2]

-

~1735-1715 cm⁻¹: C=O stretch of the aromatic ester.[2]

-

~1690 cm⁻¹: C=O stretch of the aromatic aldehyde.

-

~1600 and 1480 cm⁻¹: C=C stretching in the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 284, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent peak at m/z = 119, corresponding to the 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺. Another significant fragment would arise from the cleavage of the ester bond, leading to the 2-ethoxy-4-formylphenoxide radical cation.

Potential Applications and Future Directions

Derivatives of substituted phenyl benzoates have been investigated for a range of applications, suggesting potential avenues for this compound.

-

Medicinal Chemistry: The structural motifs present in this molecule are found in various biologically active compounds. It could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for further chemical modifications, such as the formation of imines or reductive amination to introduce diverse functionalities.

-

Materials Science: Aromatic esters are known for their use as UV absorbers and stabilizers in polymers. The specific substitution pattern of this compound could impart desirable properties for such applications.

Future research should focus on the experimental validation of the synthesis protocol and a thorough characterization of the compound's spectroscopic and physicochemical properties. Furthermore, exploring its biological activity and potential in materials science would be valuable next steps.

References

-

Chemsrc. (2025). ethyl 2-[(4-formylphenoxy)methyl]benzoate CAS#:88630-35-7. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzoate

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzoate, a substituted phenyl benzoate with potential applications in medicinal chemistry and materials science. The proposed synthesis is a multi-step process culminating in a Schotten-Baumann esterification. This document outlines the retrosynthetic analysis, the synthesis of key precursors—ethylvanillin (2-ethoxy-4-formylphenol) and p-toluoyl chloride (4-methylbenzoyl chloride)—and the final esterification step. Each stage is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations, designed for researchers, scientists, and professionals in drug development.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, is an aromatic ester. The core of its synthesis lies in the formation of the ester linkage between a phenolic component and a benzoyl derivative. A logical retrosynthetic analysis suggests that the ester can be formed via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This approach disconnects the target molecule into two key precursors: 2-ethoxy-4-formylphenol (more commonly known as ethylvanillin) and 4-methylbenzoyl chloride (p-toluoyl chloride).

The synthesis of these precursors is well-documented in the chemical literature. Ethylvanillin can be prepared from catechol through a series of reactions including ethylation, condensation with glyoxylic acid, oxidation, and decarboxylation[1]. p-Toluoyl chloride is readily synthesized from the corresponding carboxylic acid, p-toluic acid, using a chlorinating agent such as thionyl chloride or oxalyl chloride[2][3].

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthesis of p-Toluoyl Chloride from p-Toluic Acid.

Experimental Protocol:

-

To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂), add p-toluic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gases ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude p-toluoyl chloride can be purified by fractional distillation to yield a colorless liquid.

Preparation of 2-Ethoxy-4-formylphenol (Ethylvanillin)

Ethylvanillin is synthesized from catechol in a multi-step process.[1]

Reaction Scheme:

Caption: Multi-step synthesis of Ethylvanillin from Catechol.

Experimental Protocol (Conceptual Outline):

-

Ethylation of Catechol: Catechol is ethylated to form guaethol.

-

Condensation with Glyoxylic Acid: Guaethol is condensed with glyoxylic acid to yield the corresponding mandelic acid derivative.

-

Oxidation and Decarboxylation: The mandelic acid derivative is oxidized and subsequently decarboxylated to afford ethylvanillin.

Final Synthesis: Schotten-Baumann Esterification

The final step involves the esterification of ethylvanillin with p-toluoyl chloride under Schotten-Baumann conditions. This reaction is typically carried out in a two-phase system with an aqueous base to neutralize the HCl byproduct, or in an organic solvent with a tertiary amine base like pyridine.[4][5] The use of pyridine as both a solvent and a base is a convenient and effective approach.[4]

Reaction Scheme:

Caption: Schotten-Baumann esterification to yield the final product.

Experimental Protocol:

-

In a dry round-bottom flask, dissolve ethylvanillin (1.0 eq) in anhydrous pyridine (2-3 mL per gram of ethylvanillin) with magnetic stirring.[4]

-

Cool the solution in an ice bath.

-

Slowly add p-toluoyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. An exothermic reaction will occur.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-30 minutes.[4]

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% hydrochloric acid with vigorous stirring. A precipitate of the crude product should form.[4]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the crude product with cold deionized water and then with a small amount of cold methanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Summary

| Reaction Step | Starting Materials | Reagents | Key Conditions | Expected Outcome |

| Precursor 1 Synthesis | p-Toluic Acid | Thionyl Chloride | Reflux, 2-3 h | p-Toluoyl Chloride |

| Precursor 2 Synthesis | Catechol | Various | Multi-step | Ethylvanillin |

| Final Esterification | Ethylvanillin, p-Toluoyl Chloride | Pyridine | 0°C to RT, 30 min | This compound |

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile and corrosive reagents such as thionyl chloride, p-toluoyl chloride, and pyridine must be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

-

p-Toluoyl Chloride: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin.

-

Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- Process for the preparation of 2-(4-methylphenyl)

- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google P

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P

- CN113248373A - Preparation method of methyl benzoate compound - Google P

-

Schotten–Baumann reaction - Wikipedia. (URL: [Link])

- CN101165038A - Method for synthesizing vanillyl ethyl ether - Google P

- DE1039053B - Process for the preparation of p-toluic acid chloride - Google P

-

Ethylvanillin - Wikipedia. (URL: [Link])

-

What are the common synthesis methods for 4 - Toluoyl Chloride? - Blog - Evergreensino. (URL: [Link])

Sources

- 1. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 2. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. What are the common synthesis methods for 4 - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Supply of Methyl 2-Ethoxy-4-methylbenzoate: A Technical Guide for Chemical Researchers

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted benzoates, in particular, represent a class of compounds with significant potential, acting as key intermediates and pharmacophores in the development of new therapeutic agents. This guide provides an in-depth technical overview of Methyl 2-ethoxy-4-methylbenzoate, a promising building block for researchers in the pharmaceutical and life sciences sectors. Due to the limited direct literature on this specific compound, this guide presents a comprehensive, field-proven approach to its synthesis, characterization, and procurement, based on established chemical principles and analogous transformations.

Compound Profile: Methyl 2-ethoxy-4-methylbenzoate

Methyl 2-ethoxy-4-methylbenzoate is an aromatic ester characterized by an ethoxy and a methyl substituent on the benzene ring. These functional groups offer multiple avenues for further chemical modification, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1052647-23-0 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | methyl 2-ethoxy-4-methylbenzoate | |

| SMILES | O=C(OC)C(C(OCC)=C1)=CC=C1C | |

| Purity (Typical) | ≥95% | |

| Appearance | Not specified (likely a solid or oil) | - |

| Storage | 0-8 °C |

Proposed Synthetic Route: A Two-Step Approach

Step 1: Fischer-Speier Esterification of 2-Hydroxy-4-methylbenzoic acid

The initial step involves the esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst to yield methyl 2-hydroxy-4-methylbenzoate. This reaction is an equilibrium process, and the use of excess methanol as the solvent drives the reaction towards the product.[1][2][3]

Step 2: Williamson Ether Synthesis

The subsequent step is the etherification of the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base.[4] This Sₙ2 reaction is a classic and efficient method for the preparation of ethers.[5]

Sources

"2-Ethoxy-4-formylphenyl 4-methylbenzoate" literature review

2-Ethoxy-4-formylphenyl 4-methylbenzoate: A Versatile Mesogenic Precursor

Executive Summary

This compound (CAS: 331002-74-5) is a specialized organic ester primarily utilized as a mesogenic intermediate in the synthesis of calamitic (rod-like) liquid crystals.[1] Structurally derived from Ethyl Vanillin and p-Toluic acid , this compound serves as a critical "rigid core" building block.[1] Its unique lateral ethoxy substitution allows materials scientists to fine-tune phase transition temperatures—specifically depressing melting points and broadening nematic windows—compared to its methoxy analogs.[1]

This technical guide provides a comprehensive review of its synthesis, physicochemical characterization, and application in designing advanced Schiff base liquid crystals.[1]

Chemical Identity & Structural Logic

| Property | Specification |

| IUPAC Name | 4-Formyl-2-ethoxyphenyl 4-methylbenzoate |

| CAS Number | 331002-74-5 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Core Scaffold | Benzoate Ester (Phenyl-COO-Phenyl) |

| Functional Groups | Formyl (-CHO), Ethoxy (-OCH₂CH₃), Methyl (-CH₃) |

Structural Significance in Materials Science

The molecule is designed with three distinct zones essential for liquid crystallinity:

-

The Rigid Core (Benzoate Ester): Provides the necessary anisotropic geometry (rod shape) to facilitate molecular alignment.

-

The Reactive Terminus (Formyl Group): Acts as a "linker" site for condensation with amines (anilines/pyridines) to form Schiff bases (imines), extending the conjugation length.

-

The Lateral Substituent (Ethoxy Group): A critical design element. Unlike a hydrogen atom, the ethoxy group introduces steric bulk that disrupts crystal packing, thereby lowering the melting point of the final material without destroying the liquid crystalline phase.[1]

Synthesis Protocol: The Schotten-Baumann Route

The most robust synthesis method involves the esterification of Ethyl Vanillin (2-ethoxy-4-hydroxybenzaldehyde) with p-Toluoyl chloride (4-methylbenzoyl chloride).[1]

Reaction Scheme

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Step-by-Step Experimental Procedure

-

Preparation: In a dry 250 mL round-bottom flask, dissolve Ethyl Vanillin (10 mmol, 1.66 g) in dry Dichloromethane (DCM, 50 mL).

-

Base Addition: Add Triethylamine (TEA) (12 mmol, 1.7 mL) or Pyridine (12 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add p-Toluoyl chloride (10 mmol, 1.54 g) dissolved in 10 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Wash organic layer with 1M HCl (to remove excess amine).

-

Wash with saturated NaHCO₃ (to remove unreacted acid).

-

Wash with Brine, dry over anhydrous MgSO₄, and evaporate solvent.[1]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic signatures.[1]

Predicted Spectral Data (Self-Validating System)

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H) | Aldehyde (-CHO) proton (Deshielded).[1] |

| δ 8.10 (d, 2H) | Benzoate ortho protons.[1] | |

| δ 4.15 (q, 2H) | Ethoxy (-OCH₂-) methylene protons.[1] | |

| δ 2.45 (s, 3H) | Methyl (-CH₃) on toluoyl ring.[1] | |

| FT-IR (KBr) | 1730–1740 cm⁻¹ | Ester (C=O) stretch.[1] |

| 1690–1700 cm⁻¹ | Aldehyde (C=O) stretch.[1] | |

| 2850, 2750 cm⁻¹ | Aldehyde C-H Fermi doublet.[1] |

Application: Schiff Base Liquid Crystals

The primary utility of This compound is as a precursor for Schiff Bases (Azomethines).[1] By reacting the formyl group with various aniline derivatives, researchers create "Three-Ring" or "Four-Ring" systems that exhibit rich mesomorphism (Nematic/Smectic phases).[1]

Mechanism of Derivatization

The condensation reaction eliminates water to form a C=N bond, extending the rigid rod structure essential for liquid crystallinity.[1]

Figure 2: Derivatization into functional liquid crystalline materials.

Why "Ethoxy" Matters?

In liquid crystal engineering, the lateral substituent (the group sticking out the side of the rod) dictates the intermolecular forces.

-

Methoxy (-OMe): High melting points, often purely smectic (layered).[1]

-

Ethoxy (-OEt): The target molecule.[1] The extra carbon adds steric bulk, pushing molecules slightly apart.[1] This reduces the melting point (making the LC easier to work with) and often suppresses highly ordered smectic phases in favor of the more fluid Nematic phase , which is preferred for display applications.

References

-

Chemical Identity & Suppliers

-

Synthesis Methodology (General Esterification)

-

Liquid Crystal Applications (Homologous Series)

-

Schiff Base Chemistry

Sources

Spectroscopic Characterization of 2-Ethoxy-4-formylphenyl 4-methylbenzoate: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 2-Ethoxy-4-formylphenyl 4-methylbenzoate. In the absence of direct experimental spectra in publicly available databases, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by offering robustly predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and corroborated by comparative analysis with structurally analogous compounds. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a benzoate ester derivative with potential applications in organic synthesis and medicinal chemistry. Its structure comprises a substituted phenyl ring with ethoxy and formyl groups, ester-linked to a 4-methylbenzoyl moiety. Accurate structural elucidation and confirmation are paramount for any scientific investigation involving this molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This document presents a predictive spectroscopic analysis of this compound. It is important to note that the data presented herein are in silico predictions and should be validated by experimental data when the compound is synthesized. The predictions are based on established principles of spectroscopy and by drawing parallels with the known spectral data of similar molecules, such as vanillin acetate and ethyl p-toluate.[1][2]

Molecular Structure

The chemical structure of this compound is presented below. The atom numbering scheme is provided for clarity in the subsequent NMR data interpretation.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the formyl and ester groups, and the electron-donating nature of the ethoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.45 | Singlet | 3H | Ar-CH ₃ |

| ~4.15 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.20 | Doublet | 2H | H-3', H-5' |

| ~7.30 | Doublet | 1H | H-6 |

| ~7.65 | Doublet of doublets | 1H | H-5 |

| ~7.75 | Doublet | 1H | H-3 |

| ~8.00 | Doublet | 2H | H-2', H-6' |

| ~9.90 | Singlet | 1H | -CH O |

Interpretation:

-

The ethoxy group protons are expected to appear as a triplet at approximately 1.45 ppm (methyl group) and a quartet at around 4.15 ppm (methylene group), with a typical coupling constant of ~7 Hz.

-

The methyl group on the benzoate ring is predicted to be a sharp singlet at approximately 2.45 ppm.

-

The aromatic protons of the 4-methylbenzoate moiety are expected to show an AA'BB' system, appearing as two doublets around 7.20 ppm and 8.00 ppm.

-

The aromatic protons on the 2-ethoxy-4-formylphenyl ring will be more deshielded due to the anisotropic effects of the formyl and ester groups. The proton ortho to the formyl group (H-3) is expected to be the most downfield, around 7.75 ppm.

-

The aldehyde proton is highly deshielded and is predicted to appear as a singlet at a characteristic downfield shift of approximately 9.90 ppm.

Figure 2: Predicted ¹H NMR assignments for this compound. (Note: A placeholder for an actual molecular image is used in the DOT script. In a real scenario, the image would be embedded).

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde functional groups are expected at the most downfield chemical shifts.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~21.8 | Ar-C H₃ |

| ~64.5 | -OC H₂CH₃ |

| ~115.2 | C-3 |

| ~124.5 | C-5 |

| ~126.8 | C-1' |

| ~129.5 | C-3', C-5' |

| ~130.2 | C-2', C-6' |

| ~133.0 | C-6 |

| ~144.5 | C-4' |

| ~150.0 | C-1 |

| ~155.0 | C-2 |

| ~165.0 | Ester C =O |

| ~191.0 | Aldehyde C =O |

Interpretation:

-

The aliphatic carbons of the ethoxy and methyl groups are expected in the upfield region of the spectrum.

-

The aromatic carbons will resonate in the range of approximately 115-155 ppm. The carbons directly attached to oxygen (C-1 and C-2) will be shifted downfield.

-

The carbonyl carbons are the most deshielded, with the ester carbonyl predicted around 165.0 ppm and the aldehyde carbonyl further downfield at approximately 191.0 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. The most prominent peaks are expected to be from the carbonyl stretching vibrations.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2900-3000 | Medium | Aliphatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1725 | Strong | Ester C=O Stretch |

| ~1695 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1270 | Strong | Aryl-O Stretch (Ester) |

| ~1240 | Strong | Aryl-O Stretch (Ether) |

| ~1100-1150 | Strong | C-O Stretch (Ester) |

Interpretation:

-

The presence of two strong carbonyl absorption bands around 1725 cm⁻¹ (ester) and 1695 cm⁻¹ (aldehyde) would be a key diagnostic feature.

-

The characteristic C-H stretching of the aldehyde group (Fermi doublet) is expected at approximately 2820 cm⁻¹ and 2720 cm⁻¹.

-

Strong absorptions in the fingerprint region, particularly the C-O stretching bands of the ester and ether linkages, will also be significant.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting cations and neutral fragments.

Predicted Molecular Ion (M⁺): m/z = 284.10

Table 4: Predicted Major Fragment Ions

| m/z | Proposed Fragment |

| 284 | [M]⁺ |

| 255 | [M - CHO]⁺ |

| 165 | [M - C₇H₇O]⁺ (loss of p-toluoyl radical) |

| 119 | [C₈H₇O]⁺ (p-toluoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation:

-

The molecular ion peak at m/z 284 would confirm the molecular weight of the compound.

-

A prominent fragmentation pathway is the cleavage of the ester bond. This can lead to the formation of the p-toluoyl cation at m/z 119, which is a very common and stable fragment for p-toluate esters.

-

The p-toluoyl cation can further lose a carbonyl group to form the tropylium ion at m/z 91.

-

Loss of the formyl group (CHO) from the molecular ion would result in a fragment at m/z 255.

-

Another possible fragmentation is the loss of the p-toluoyl radical, leading to a fragment at m/z 165.

Figure 3: Predicted Mass Spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. The ¹H NMR, ¹³C NMR, IR, and MS data have been predicted based on established chemical principles and comparison with structurally related molecules. While these predictions offer a robust framework for the initial characterization of the molecule, it is imperative that they are confirmed through experimental analysis upon synthesis of the compound. This guide serves as a valuable resource for researchers, aiding in the anticipation of spectral features and facilitating the structural elucidation process.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Ethyl p-toluate. PubChem. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Vanillin, acetate. NIST Chemistry WebBook. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"2-Ethoxy-4-formylphenyl 4-methylbenzoate" physical characteristics

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethoxy-4-formylphenyl 4-methylbenzoate

Introduction: Contextualizing a Novel Molecular Entity

In the landscape of synthetic organic chemistry and drug discovery, the precise characterization of novel molecular entities is paramount. This guide focuses on This compound , a compound not extensively documented in publicly available chemical literature or commercial databases as of early 2026. Its structure, combining an ethoxy-substituted formylphenyl group (a vanillin derivative) with a 4-methylbenzoate (p-toluate) moiety, suggests potential applications as an intermediate in fine chemical synthesis or as a scaffold in medicinal chemistry.

The absence of established data necessitates a foundational approach. This document, therefore, serves as a comprehensive methodological framework for the synthesis, purification, and rigorous physicochemical characterization of this target compound. We will proceed from a proposed synthetic route to the detailed analytical techniques required to confirm its identity, purity, and core physical properties, explaining the scientific rationale behind each procedural step.

Part 1: Proposed Synthesis via Esterification

The logical and most direct route to synthesize this compound is through the esterification of a phenolic precursor with an appropriate acyl chloride. The chosen pathway is the Schotten-Baumann reaction, a reliable method for acylating phenols.

Reaction Principle: The reaction involves the acylation of 2-ethoxy-4-formylphenol (ethyl vanillin) with 4-methylbenzoyl chloride. A base, such as pyridine or aqueous sodium hydroxide, is used to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Ethoxy-4-formylphenol (Ethyl Vanillin)

-

4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

Dichloromethane (DCM, anhydrous)

-

Pyridine (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 2-ethoxy-4-formylphenol (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of phenol).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.2 eq) to the stirred solution. The pyridine acts as a base to quench the HCl byproduct and as a nucleophilic catalyst.

-

Acylation: While maintaining the temperature at 0 °C, add 4-methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. The disappearance of the starting phenol spot indicates completion.

-

Workup & Extraction:

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. This removes unreacted pyridine, excess acid chloride, and any remaining aqueous contaminants.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil should be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure product.

Caption: Proposed synthesis route for the target compound.

Part 2: Structural Elucidation and Purity Assessment

Once synthesized, the compound's identity and purity must be unequivocally confirmed. This involves a suite of spectroscopic and chromatographic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR would be essential.

Rationale: For this compound, ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic aldehyde proton, aromatic protons with specific splitting patterns, and the ethoxy and methyl groups. ¹³C NMR will confirm the carbon skeleton, including the two distinct carbonyl carbons (ester and aldehyde).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz): This data is hypothetical and based on standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | d | 2H | Aromatic protons (benzoate) |

| ~7.7 | dd | 1H | Aromatic proton (phenyl) |

| ~7.6 | d | 1H | Aromatic proton (phenyl) |

| ~7.3 | d | 2H | Aromatic protons (benzoate) |

| ~7.0 | d | 1H | Aromatic proton (phenyl) |

| ~4.2 | q | 2H | Ethoxy methylene (-OCH₂CH₃) |

| ~2.4 | s | 3H | Methyl proton (-CH₃) |

| ~1.5 | t | 3H | Ethoxy methyl (-OCH₂CH₃) |

B. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale: This technique is crucial for confirming the successful esterification. We expect to see the disappearance of the broad -OH stretch from the starting phenol and the appearance of a strong ester carbonyl (C=O) stretch, in addition to the aldehyde carbonyl stretch.

Predicted Key IR Absorptions (cm⁻¹): This data is hypothetical and based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1735 | Strong | Ester Carbonyl (C=O) stretch |

| ~1695 | Strong | Aldehyde Carbonyl (C=O) stretch |

| ~1270, ~1100 | Strong | C-O (ester and ether) stretches |

| ~3050, ~1600, ~1500 | Medium | Aromatic C-H and C=C stretches |

| ~2980, ~2870 | Medium | Aliphatic C-H stretches |

C. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.

Rationale: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The molecular ion peak (M⁺) should correspond to the exact mass of C₁₇H₁₆O₄.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₇H₁₆O₄

-

Molecular Weight: 284.31 g/mol

-

Expected [M]⁺ Peak (HRMS ESI+): m/z 284.1049 (calculated)

-

Key Fragmentation Peaks: Expect fragments corresponding to the loss of the ethoxy group, the formyl group, and cleavage at the ester linkage, leading to ions for the 4-methylbenzoyl and 2-ethoxy-4-formylphenoxide moieties.

Caption: Workflow for the characterization of a novel compound.

Part 3: Determination of Core Physical Characteristics

With the structure confirmed, the fundamental physical properties that dictate handling, formulation, and application can be determined.

A. Melting Point Analysis

Rationale: The melting point is a critical indicator of a solid compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically < 1 °C), whereas impurities will broaden and depress this range.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of purified this compound.

Apparatus:

-

Digital melting point apparatus (e.g., Stuart SMP10 or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the purified sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (10-15 °C/min) for a coarse measurement to quickly identify the approximate melting temperature.

-

Prepare a new sample and set the apparatus to heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a second sample to ensure reproducibility.

B. Solubility Profile

Rationale: Understanding a compound's solubility in various solvents is essential for purification (recrystallization), analysis (dissolution for NMR or HPLC), and formulation. The polarity of this compound, with its ester, ether, and aromatic functionalities, suggests it will be soluble in moderately polar to nonpolar organic solvents.

Experimental Protocol: Solubility Assessment

Objective: To qualitatively determine the solubility of the title compound in common laboratory solvents.

Procedure:

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

-

Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each test tube.

-

Observation: Add the respective solvent dropwise (e.g., in 0.1 mL increments) while vortexing or agitating the tube.

-

Classification: Observe the dissolution. Classify the solubility based on the amount of solvent required to fully dissolve the sample (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) according to established standards like the U.S. Pharmacopeia (USP).

Predicted Solubility:

-

Insoluble: Water, Hexane

-

Soluble to Freely Soluble: Dichloromethane, Chloroform, Acetone, Ethyl Acetate

-

Slightly Soluble: Ethanol, Methanol

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the synthesis and characterization of this compound. By following a logical progression from a proposed synthesis to detailed spectroscopic and physical analysis, a researcher can establish a complete and reliable profile for this novel compound. The self-validating nature of these combined protocols—where NMR confirms the structure predicted by IR, and the melting point confirms the purity achieved through chromatography—ensures a high degree of confidence in the final results, laying a solid foundation for any future investigation or application of this molecule.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

United States Pharmacopeia (USP). General Chapter <1111> Physical Characterization. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

An In-depth Technical Guide on the Potential Biological Activity of 2-Ethoxy-4-formylphenyl 4-methylbenzoate

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on 2-Ethoxy-4-formylphenyl 4-methylbenzoate , a compound of significant interest due to its unique structural amalgamation of three key pharmacophoric motifs: a vanillin-derived core, a reactive aldehyde, and a 4-methylbenzoate ester. While direct biological data for this specific molecule is not extensively documented, a comprehensive analysis of its constituent parts allows for the rational inference of its potential bioactivities. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive exploration of its pharmacological profile and a roadmap for its experimental validation.

The structure combines a substituted phenyl benzoate moiety, a feature found in various biologically active compounds, with the core of ethylvanillin, a close analog of vanillin. Vanillin and its derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The presence of the ester linkage and the aromatic rings with ethoxy and formyl substitutions offer multiple sites for metabolic activity and potential interaction with biological targets.[5]

Physicochemical Properties and Structural Analysis

The chemical structure of this compound is presented below:

Key Structural Features:

-

Vanillin-derived Core: The 2-ethoxy-4-formylphenyl moiety is a derivative of ethylvanillin, where the hydroxyl group is esterified. The ethoxy group, in place of the more common methoxy group of vanillin, may enhance lipophilicity, potentially influencing membrane permeability and oral bioavailability.[6]

-

4-Methylbenzoate Ester: The esterification of the phenolic hydroxyl group with 4-methylbenzoic acid (p-toluic acid) modulates the electronic and steric properties of the vanillin core. Benzoate esters are found in numerous biologically active compounds and can be susceptible to enzymatic cleavage by esterases, potentially releasing the active parent phenol.[5]

-

Reactive Aldehyde (Formyl) Group: The formyl group at the 4-position of the phenyl ring is a critical functional group. It can participate in various chemical reactions, including the formation of Schiff bases with primary amines, and can interact with biological nucleophiles. This group is a key site for potential covalent interactions with protein targets.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 286.30 g/mol | Calculated from the chemical formula C17H16O4. |

| Lipophilicity (LogP) | High | The presence of two aromatic rings, an ethoxy group, and a methyl group contributes to its nonpolar character. |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | Expected based on its high lipophilicity. |

| Reactivity | The aldehyde group is susceptible to nucleophilic attack and oxidation. The ester linkage can be hydrolyzed. | Standard reactivity of aldehyde and ester functional groups. |

Inferred Biological Activities and Proposed Mechanisms of Action

Based on the structural analysis of this compound, several potential biological activities can be hypothesized.

Antimicrobial Activity

Hypothesis: The compound is likely to exhibit antibacterial and antifungal properties.

Causality:

-

Vanillin Core: Vanillin and its derivatives are known to possess antimicrobial activity.[4]

-

Benzoate Moiety: Methyl benzoate has demonstrated antimicrobial effects against a range of bacteria and fungi.[7][8] Its mechanism is thought to involve the disruption of the bacterial cell membrane.[8]

-

Aldehyde Group: The aldehyde functionality can react with primary amines on the surfaces of microbial cells or within essential enzymes, leading to microbial death or inhibition of growth. Furthermore, this group allows for the synthesis of Schiff base derivatives, which often exhibit potent antimicrobial activity.[9][10][11]

Proposed Mechanism of Action: The antimicrobial effect could be multifactorial, involving:

-

Membrane Disruption: The lipophilic nature of the molecule may facilitate its insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[8]

-

Enzyme Inhibition: The aldehyde group could form covalent adducts with key enzymes involved in microbial metabolism or cell wall synthesis.

-

Generation of Reactive Oxygen Species (ROS): Similar to other phenolic compounds, it might induce oxidative stress within the microbial cells.

Anti-inflammatory Activity

Hypothesis: The compound may possess anti-inflammatory properties.

Causality:

-

Vanillin and its Derivatives: These compounds have been shown to exert anti-inflammatory effects.[1][3]

-

Structural Similarity to Known Anti-inflammatory Agents: The substituted phenyl benzoate structure is present in some anti-inflammatory compounds.[12]

Proposed Mechanism of Action:

-

Inhibition of Pro-inflammatory Enzymes: The compound could potentially inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: It may interfere with signaling pathways such as NF-κB and MAPK, which play a central role in the inflammatory response.

Antioxidant Activity

Hypothesis: The compound may act as an antioxidant.

Causality:

-

Phenolic Core: Although the phenolic hydroxyl group is esterified, the overall electron-rich aromatic system, a derivative of a phenolic aldehyde, suggests potential antioxidant activity.[1] The ester could potentially be hydrolyzed in vivo to release the free phenol, which would be a potent radical scavenger.

Proposed Mechanism of Action:

-

Direct Radical Scavenging: The molecule, particularly after potential hydrolysis to the free phenol, could donate a hydrogen atom to neutralize free radicals.

-

Induction of Antioxidant Enzymes: It might upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anticancer Activity

Hypothesis: The compound may exhibit cytotoxic effects against cancer cells.

Causality:

-

Vanillin Derivatives: Vanillin and its derivatives have been investigated for their anticancer properties in various cancer cell lines.[1][4]

-

Benzoate Esters: Certain benzoate ester derivatives have shown cytotoxic activity.[5]

Proposed Mechanism of Action:

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through the activation of caspase cascades.

-

Cell Cycle Arrest: It may cause a halt in the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: It could potentially inhibit the formation of new blood vessels that supply tumors with nutrients.

Experimental Validation: Protocols and Workflows

To validate the hypothesized biological activities, a series of in vitro and cell-based assays are proposed.

Workflow for Biological Activity Screening

Caption: A streamlined workflow for the initial screening and subsequent mechanistic investigation of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from established methods for similar ester syntheses.[12]

Materials:

-

Ethylvanillin (2-ethoxy-4-hydroxybenzaldehyde)

-

4-Methylbenzoyl chloride (p-toluoyl chloride)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve ethylvanillin (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-methylbenzoyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-